

Application Notes: Generating Aneuploid Cell Lines Using Cenp-E-IN-3

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Compound of Interest

Compound Name: *Cenp-E-IN-3*

Cat. No.: *B15608062*

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Introduction

Aneuploidy, an abnormal number of chromosomes, is a hallmark of many cancers and is implicated in tumor evolution and therapeutic response.^{[1][2][3]} The ability to reliably induce aneuploidy in otherwise chromosomally stable cell lines is a critical tool for studying its role in tumorigenesis and for the development of novel cancer therapies. This document provides a detailed protocol for generating aneuploid cell lines using a chemical biology approach involving the selective inhibition of Centromere Protein E (CENP-E).

CENP-E is a kinesin-7 motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis.^{[1][4]} Inhibition of CENP-E disrupts this process, leading to chromosome mis-segregation and the generation of aneuploid daughter cells.^{[1][5]} This method offers a distinct advantage over other techniques, such as those using topoisomerase II inhibitors, as it avoids inducing widespread DNA damage.^[1]

The protocol described herein utilizes a potent and selective inhibitor of CENP-E, GSK923295 (a compound functionally analogous to **Cenp-E-IN-3**), in combination with an inhibitor of the spindle assembly checkpoint (SAC) kinase, Mps1 (specifically AZ3146). This sequential inhibition strategy efficiently induces low-level aneuploidy across a large population of cells.^{[1][2][3]}

Mechanism of Action

CENP-E plays a crucial role in the congression of chromosomes from the spindle poles to the metaphase plate.^{[1][4]} Inhibition of CENP-E's motor function with GSK923295 results in a failure of a small number of chromosomes to align properly at the cell's equator; these chromosomes remain clustered near the spindle poles.^{[1][2][3]} This misalignment activates the Spindle Assembly Checkpoint (SAC), leading to a mitotic arrest.^[1]

To induce chromosome mis-segregation, the SAC is subsequently overridden by inhibiting Mps1 with AZ3146. This forces the cell to enter anaphase despite the presence of misaligned polar chromosomes.^{[1][2]} The unequal segregation of these chromosomes into the daughter cells results in aneuploidy. This method has been shown to produce an average of two chromosome mis-segregation events per division.^{[1][2]}

Data Presentation

The following table summarizes the key quantitative parameters for the successful induction of aneuploidy using the sequential CENP-E and Mps1 inhibition method.

Parameter	Value	Cell Line(s)	Reference
CENP-E Inhibitor	GSK923295	DLD-1, HCT-116, HeLa, RKO	^[1]
GSK923295 Concentration	50 nM	DLD-1, HeLa, RKO	^[1]
GSK923295 Treatment Duration	2 - 4 hours	DLD-1, HeLa	^[1]
Mps1 Inhibitor	AZ3146	DLD-1, HCT-116	^[1]
AZ3146 Concentration	Not explicitly stated, used after GSK923295 washout	DLD-1, HCT-116	^[1]
Aneuploidy Induction Rate	Average of 2 mis-segregation events per division	DLD-1	^{[1][2]}

Experimental Protocols

Materials

- Cell line of interest (e.g., DLD-1, HCT-116, HeLa)
- Complete cell culture medium
- GSK923295 (CENP-E inhibitor)
- AZ3146 (Mps1 inhibitor)
- Dimethyl sulfoxide (DMSO) for stock solutions
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde or methanol)
- DNA stain (e.g., DAPI)
- Reagents for flow cytometry (e.g., propidium iodide, RNase A)
- Reagents for Fluorescence In Situ Hybridization (FISH)

Protocol 1: Generation of Aneuploid Cells

- Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
- CENP-E Inhibition:
 - Prepare a stock solution of GSK923295 in DMSO.
 - Treat cells with 50 nM GSK923295 for 4 hours. This will induce a mitotic arrest with a small number of unaligned chromosomes.^[1]
- Mps1 Inhibition and Anaphase Entry:
 - Wash out the GSK923295-containing medium with fresh, pre-warmed medium.

- Immediately add medium containing the Mps1 inhibitor, AZ3146, to override the spindle assembly checkpoint and drive the cells into anaphase.[\[1\]](#)
- Cell Harvest: Allow cells to proceed through mitosis and enter the next interphase. The exact timing will depend on the cell line's doubling time.
- Aneuploid Cell Line Establishment: Culture the resulting cell population. Aneuploid cells can be further selected or cloned if desired.

Protocol 2: Analysis of Aneuploidy by Flow Cytometry

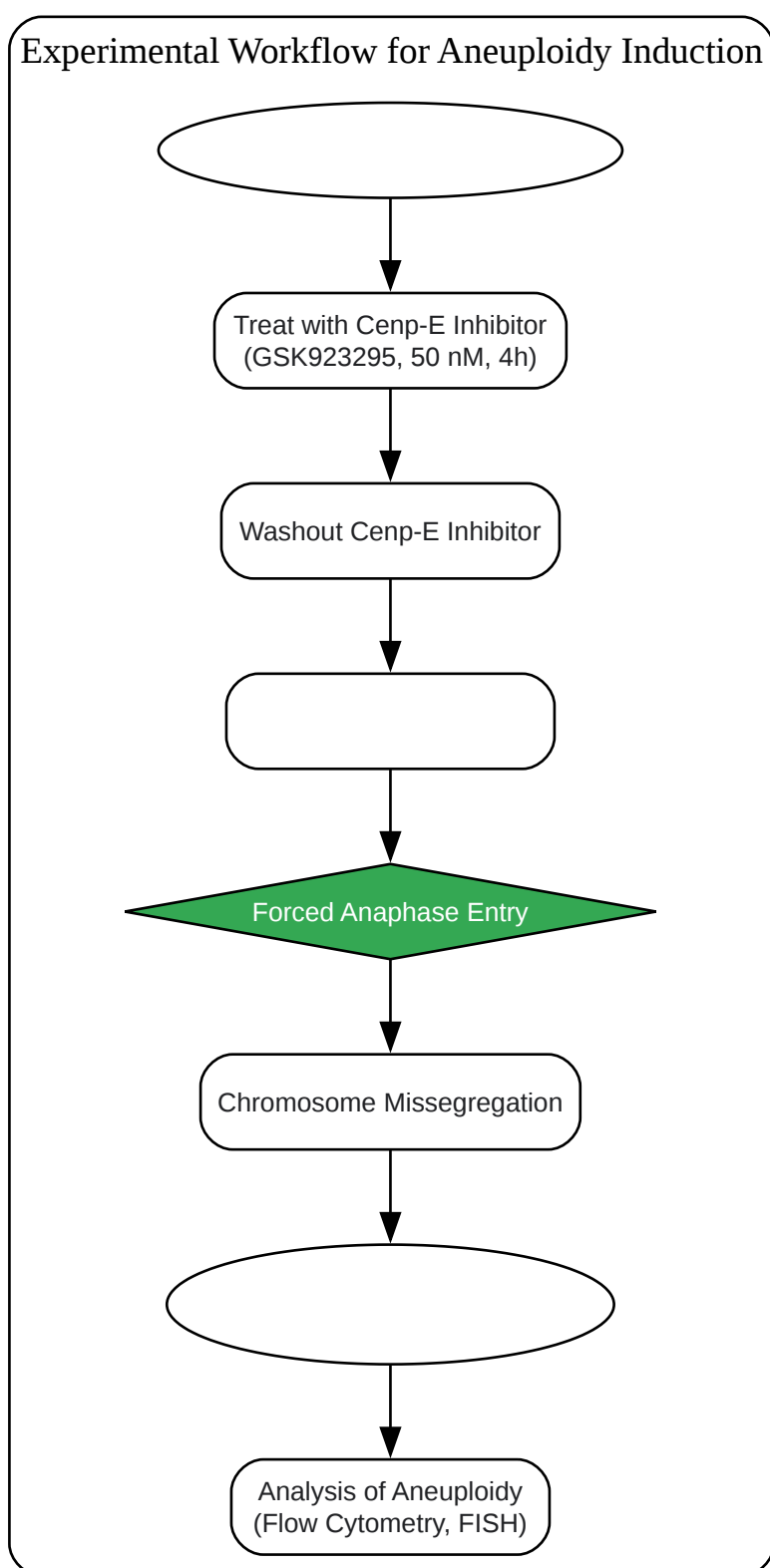
- Sample Preparation:
 - Harvest both control and treated cells by trypsinization.
 - Wash the cells with PBS.
 - Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C.
- Staining:
 - Centrifuge the fixed cells and wash with PBS.
 - Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
 - Incubate in the dark for 30 minutes at room temperature.
- Data Acquisition:
 - Analyze the DNA content of the cells using a flow cytometer.
 - Aneuploid populations will show altered DNA content peaks compared to the diploid control cells.[\[1\]](#)[\[6\]](#)

Protocol 3: Analysis of Aneuploidy by Fluorescence In Situ Hybridization (FISH)

- Sample Preparation:

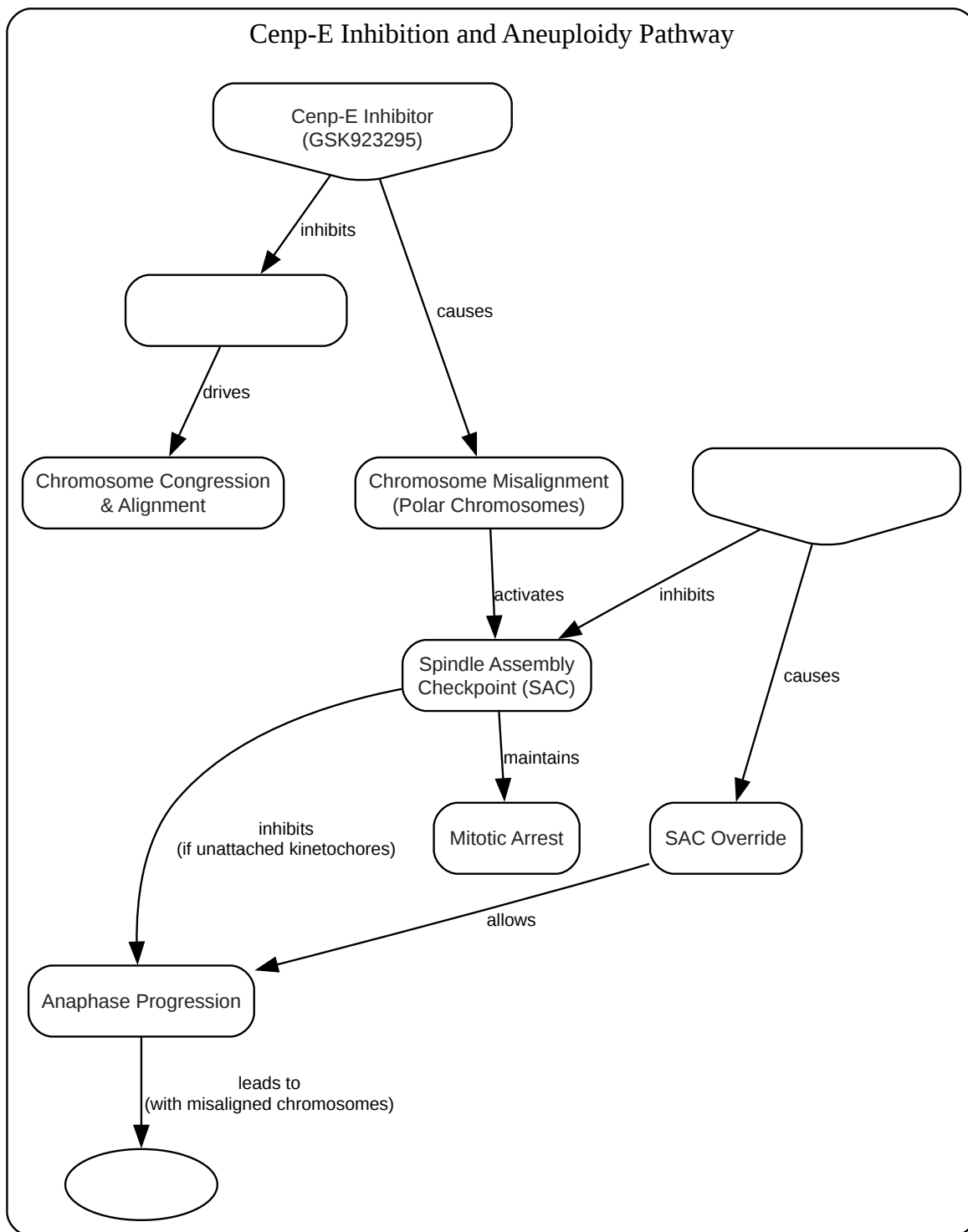
- Prepare slides of interphase cells from both control and treated populations.
- Hybridization:
 - Use commercially available FISH probes specific for the centromeres of selected chromosomes (e.g., chromosomes 6 and 7).[6]
 - Follow the manufacturer's protocol for probe hybridization and washing.
- Imaging and Analysis:
 - Counterstain the DNA with DAPI.
 - Visualize the slides using a fluorescence microscope.
 - Quantify the number of signals for each probe in individual cells. Aneuploid cells will exhibit a deviation from the normal number of signals (e.g., a 3+1 pattern in daughter cells, indicating a mis-segregation event).[6]

Visualizations



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Caption: Workflow for generating aneuploid cells.



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